Welcome to the BenchChem Online Store!
molecular formula C7H4ClIO B3041322 3-Chloro-5-iodobenzaldehyde CAS No. 277312-89-7

3-Chloro-5-iodobenzaldehyde

Cat. No. B3041322
M. Wt: 266.46 g/mol
InChI Key: AVIOXJDBCUBOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867200B1

Procedure details

Scheme VI depicts a method for preparing aldehyde 15. For example, a mixture of an aldehyde of formula 14 wherein R3 and R5 are hydrogen, i.e., 5-chloro,2-hydroxy benzaldehyde (0.10 g, 0.64 mmol) and N-iodosuccinimide (0.16 g, 0.71 mmol) in acetic acid (2 mL) was heated to 95° C. for 2 h. Another portion of N-iodosuccinimide (0.020 g, 0.09 mmol) was added and heating was continued for 1 h. The mixture was diluted with ethyl acetate, washed in succession with 5% aqueous Na2S2O3, saturated NaCl, and dried (Na2SO4). The solvent was removed under reduced pressure, and 5-chloro-3-iodo-benzaldehyde was obtained as a yellow crystalline solid (0.17 g, 94%)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
reactant
Reaction Step Six
Quantity
0.16 g
Type
reactant
Reaction Step Seven
Quantity
0.02 g
Type
reactant
Reaction Step Eight
Quantity
2 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].[Cl:3][C:4]1[CH:5]=[CH:6][C:7](O)=[C:8]([CH:11]=1)[CH:9]=[O:10].[I:13]N1C(=O)CCC1=O>C(O)(=O)C.C(OCC)(=O)C>[Cl:3][C:4]1[CH:5]=[C:6]([I:13])[CH:7]=[C:8]([CH:11]=1)[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
formula 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Step Seven
Name
Quantity
0.16 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Eight
Name
Quantity
0.02 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Nine
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WASH
Type
WASH
Details
washed in succession with 5% aqueous Na2S2O3, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C=O)C1)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.